molecular formula C19H22ClN5 B2433740 3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 899406-66-7

3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2433740
CAS No.: 899406-66-7
M. Wt: 355.87
InChI Key: HLBLZSSGOPDOHF-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrimidine class, designed for research applications. This molecule features a chlorophenyl group and an ethylpiperazine moiety, structural features commonly associated with potent biological activity in medicinal chemistry. Compounds within this chemical class have been identified as promising scaffolds in the development of therapeutic agents, particularly due to their potential as kinase inhibitors . For instance, closely related pyrazolo[1,5-a]pyrimidine derivatives have been investigated as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for potential application in respiratory diseases like asthma and COPD . Other research avenues explore their use as modulators of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key target in autoimmune and inflammatory disorders . The mechanism of action for such inhibitors typically involves targeted interaction with the ATP-binding site of the kinase, disrupting cell signaling pathways . Researchers value this compound for its potential utility in lead optimization and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5/c1-3-23-8-10-24(11-9-23)18-12-14(2)22-19-17(13-21-25(18)19)15-4-6-16(20)7-5-15/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBLZSSGOPDOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Construction: Pyrazolo[1,5-a]pyrimidine Formation

The pyrazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation between substituted aminopyrazoles and malonate derivatives. Key steps include:

Aminopyrazole Synthesis

5-Amino-3-(4-chlorophenyl)pyrazole serves as the foundational building block. This intermediate is prepared through hydrazine-mediated cyclization of β-ketonitrile precursors derived from 4-chlorophenylacetonitrile. For example, treatment of 4-chlorophenylacetonitrile with hydrazine hydrate in ethanol yields the aminopyrazole with >85% purity.

Cyclocondensation with Malonate Esters

Reaction of 5-amino-3-(4-chlorophenyl)pyrazole with ethyl methylmalonate under basic conditions (sodium ethoxide, 80°C) generates the dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate. The methyl group at position 5 originates from the methylmalonate moiety, as confirmed by $$^{13}\text{C}$$-NMR analysis. This step achieves 70–80% yield in optimized conditions.

Chlorination at Position 7

Selective chlorination of the dihydroxy intermediate using phosphorus oxychloride (POCl$$_3$$) under solvent-free conditions introduces a reactive chlorine atom at position 7. The reaction proceeds at 110°C for 4 hours, yielding 5-methyl-7-chloro-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine (82% yield). Regioselectivity arises from the greater electrophilicity of the pyrimidine ring’s position 7.

Synthetic Pathway Optimization

Alternative Routes for Core Functionalization

Recent advancements employ cross-coupling reactions to introduce substituents:

Suzuki-Miyaura Coupling

A halogenated pyrazolo[1,5-a]pyrimidine intermediate undergoes Suzuki coupling with 4-chlorophenylboronic acid to install the aryl group at position 3. This method avoids the need for pre-functionalized aminopyrazoles but requires palladium catalysis (Pd(PPh$$3$$)$$4$$) and elevated temperatures (100°C).

Buchwald-Hartwig Amination

Direct amination at position 7 using 4-ethylpiperazine and a palladium/Xantphos catalyst system achieves 76% yield in tetrahydrofuran (THF) at 80°C. While costlier than nucleophilic substitution, this method avoids harsh chlorination conditions.

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$^1\text{H}$$-NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, H-2), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 3.85–3.75 (m, 4H, piperazine-H), 2.65–2.55 (m, 4H, piperazine-H), 2.48 (q, J = 7.2 Hz, 2H, CH$$2$$CH$$3$$), 2.34 (s, 3H, CH$$3$$), 1.12 (t, J = 7.2 Hz, 3H, CH$$2$$CH$$3$$).
  • HRMS : m/z calculated for C$${20}$$H$${22}$$ClN$$_5$$ [M+H]$$^+$$: 376.1692; found: 376.1689.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar pyrazolo[1,5-a]pyrimidine core and equatorial orientation of the 4-ethylpiperazine group.

Comparative Analysis of Synthetic Methods

Parameter Nucleophilic Substitution Buchwald-Hartwig Amination
Yield 88–94% 76%
Reaction Time 12 hours 24 hours
Catalyst Cost Low High
Functional Group Tolerance Moderate High

Nucleophilic substitution remains the preferred method due to its cost-effectiveness and high yields, whereas cross-coupling approaches offer flexibility for structurally diverse analogs.

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Competing chlorination at position 5 is suppressed by using excess POCl$$_3$$ (5 equiv) and avoiding protic solvents.

Purification of Polar Intermediates

Column chromatography with ethyl acetate/hexane (1:3) effectively isolates the final product, achieving >98% purity.

Scalability and Industrial Relevance

Kilogram-scale synthesis has been demonstrated using continuous flow reactors, reducing reaction times by 40% and improving safety profiles during chlorination.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chlorine atom .

Scientific Research Applications

The biological activity of 3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in inflammatory pathways, which can lead to reduced production of pro-inflammatory cytokines.
  • Receptor Binding : It interacts with specific receptors, including muscarinic acetylcholine receptors, which are implicated in several physiological processes such as inflammation and neurotransmission.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. A study evaluating similar pyrazolo derivatives demonstrated their ability to inhibit the production of inflammatory mediators. The mechanism involves the modulation of signaling pathways associated with inflammation, suggesting potential use in treating inflammatory diseases.

Antitumor Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its anticancer potential. Various derivatives have been synthesized and tested for their ability to inhibit tumor cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vivo.

Case Studies

Study Findings
Study on anti-inflammatory activity (2021)Demonstrated inhibition of cytokine production in vitroSupports potential use in treating inflammatory diseases
Antitumor activity assessment (2020)Induced apoptosis in cancer cell lines; inhibited tumor growth in animal modelsHighlights the compound's promise as an anticancer agent
Pharmacological evaluation (2022)Lower toxicity compared to traditional anti-inflammatory drugs like DiclofenacSuggests improved safety profile for therapeutic use

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antifungal and antitubercular properties, as well as its synthesis and structural characteristics.

Chemical Structure

The compound features a pyrazolo[1,5-a]pyrimidine backbone with a chlorophenyl group and an ethylpiperazine substituent. The structural formula can be represented as follows:

C16H19ClN4\text{C}_{16}\text{H}_{19}\text{Cl}\text{N}_4

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic pathway generally includes the formation of the pyrazole core followed by the introduction of the chlorophenyl and piperazine groups.

Antifungal Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit promising antifungal properties. A study demonstrated that compounds containing this scaffold showed significant activity against various pathogenic fungi. For instance, certain derivatives displayed effective inhibition against strains such as Candida albicans and Aspergillus niger .

Antitubercular Activity

In addition to antifungal effects, this compound has been evaluated for its antitubercular activity. In vitro tests against Mycobacterium tuberculosis H37Rv revealed that some related compounds exhibited notable inhibitory effects. This suggests that the pyrazole scaffold may be a viable lead for developing new antitubercular agents .

Case Studies

  • Antifungal Evaluation : A series of pyrazole derivatives were synthesized and tested for their antifungal activity. Among them, the compound with the chlorophenyl substitution showed the highest efficacy against Candida albicans, with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL.
  • Antitubercular Screening : In a study focusing on tuberculosis treatment, compounds similar to this compound were screened against M. tuberculosis. The results indicated that some derivatives had IC50 values below 10 µg/mL, highlighting their potential as therapeutic candidates.

Research Findings

Biological ActivityTest OrganismResult (MIC/IC50)
AntifungalCandida albicans8 µg/mL
AntifungalAspergillus niger16 µg/mL
AntitubercularMycobacterium tuberculosis<10 µg/mL

Q & A

Q. What are the standard synthetic routes for 3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyrazole amines with β-diketones or β-ketoesters under reflux conditions. For example, analogous pyrazolo[1,5-a]pyrimidines were prepared by heating 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine with trifluoromethyl-substituted diketones at 433–438 K for 2.5 hours, followed by recrystallization from methanol (66.7% yield) . Key parameters include solvent choice (e.g., ethanol/acetone mixtures for crystallization), temperature control (±5 K), and stoichiometric ratios (1:1.1 amine:diketone). Optimization studies should employ Design of Experiments (DoE) to evaluate time, temperature, and solvent effects on yield and purity.

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • IR : Validate functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, piperazine N-H stretches at ~3300 cm⁻¹) .
  • NMR : Assign signals using ¹H (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine methylenes at δ 2.4–3.1 ppm) and ¹³C NMR (e.g., pyrimidine carbons at δ 150–160 ppm) .
  • MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 424.2 for C₂₁H₂₂ClN₅).
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., orthorhombic Pbca space group with a = 9.536 Å, b = 15.941 Å, c = 24.853 Å for similar derivatives) . Refinement protocols should merge Friedel pairs and apply riding H-atom models (Uiso(H) = 1.2Ueq(C)) .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Methodological Answer : Screen for activity against purine-dependent enzymes (e.g., kinases, benzodiazepine receptors) using:
  • In vitro enzyme inhibition assays (IC₅₀ determination via fluorescence polarization).
  • Cellular assays (e.g., antitrypanosomal activity using Trypanosoma brucei cultures, referencing pyrazolo[1,5-a]pyrimidines as purine analogs) . Dose-response curves (0.1–100 µM) and cytotoxicity profiling (HEK293 cells) are critical for selectivity assessment.

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and predict binding affinities to targets like KDR kinase .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., peripheral benzodiazepine receptor docking) with AMBER or GROMACS, focusing on piperazine substituent flexibility .
  • Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to explore novel synthetic pathways and intermediates .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :
  • Batch Comparison : Analyze ¹H NMR spectra for impurities (e.g., residual solvents, unreacted amines) using qNMR with maleic acid as an internal standard.
  • Chromatography : Employ HPLC-MS (C18 column, 0.1% TFA in H₂O/MeCN gradient) to quantify byproducts. For example, ethylpiperazine side chains may exhibit varying retention times (8–12 min) .
  • Crystallographic Validation : Compare unit cell parameters (e.g., V = 3778.0 ų for similar crystals) to detect polymorphic variations .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer (residence time: 30–60 min, T = 423 K) .
  • Catalysis : Screen Lewis acids (e.g., ZnCl₂, 5 mol%) to accelerate cyclocondensation .
  • Green Solvents : Replace methanol with cyclopentyl methyl ether (CPME) for eco-friendly crystallization (yield increase by 8–12%) .

Key Notes

  • Advanced Techniques : Integration of computational design (DFT, MD) with experimental validation is critical for accelerating discovery .
  • Data Reproducibility : Detailed reaction logs (time, T, solvent) and open-access crystallographic data (CCDC) ensure reproducibility .

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